Sa-AFP2 -

Sa-AFP2

Catalog Number: EVT-244533
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sa-AFP2 is derived from the venom of the red imported fire ant (Solenopsis invicta). This species is known for its aggressive behavior and potent venom, which contains a variety of bioactive compounds, including peptides like Sa-AFP2. The extraction and characterization of this peptide have been subjects of scientific research due to its potential applications in medicine and agriculture.

Classification

Sa-AFP2 belongs to the class of antimicrobial peptides, specifically within the family of antifungal peptides. These peptides are characterized by their ability to disrupt fungal cell membranes, leading to cell death. Antimicrobial peptides are generally classified based on their structure, mechanism of action, and spectrum of activity against different pathogens.

Synthesis Analysis

Methods

The synthesis of Sa-AFP2 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise assembly of amino acids into a peptide chain, facilitating the production of Sa-AFP2 with high purity and yield.

Technical Details

In solid-phase synthesis, the peptide is assembled on a solid resin support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. Once the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This method ensures that the final product retains its biological activity.

Molecular Structure Analysis

Structure

Sa-AFP2 has a characteristic structure typical of antimicrobial peptides, often consisting of a series of hydrophobic and charged residues that contribute to its membrane-disrupting ability. The three-dimensional conformation plays a critical role in its interaction with fungal membranes.

Data

The molecular formula and molecular weight of Sa-AFP2 can be determined through techniques such as mass spectrometry. Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide insights into its secondary structure, revealing features such as alpha-helices or beta-sheets that are crucial for its function.

Chemical Reactions Analysis

Reactions

Sa-AFP2 primarily interacts with fungal cell membranes through electrostatic interactions and hydrophobic effects. Upon binding, it induces pore formation in the membrane, leading to leakage of cellular contents and ultimately cell death.

Technical Details

The mechanism involves conformational changes in Sa-AFP2 upon membrane interaction, which can be studied using techniques such as circular dichroism (CD) spectroscopy. These studies help elucidate how structural changes correlate with biological activity.

Mechanism of Action

Process

The antifungal action of Sa-AFP2 involves several steps:

  1. Membrane Binding: The peptide binds to negatively charged phospholipids in fungal membranes.
  2. Pore Formation: It induces conformational changes that result in pore formation.
  3. Cell Lysis: The pores disrupt membrane integrity, causing cell lysis and death.

Data

Quantitative assays can measure the antifungal efficacy of Sa-AFP2 against various fungal strains, providing data on minimum inhibitory concentrations (MIC) and mechanisms of resistance.

Physical and Chemical Properties Analysis

Physical Properties

Sa-AFP2 is typically characterized by its solubility in aqueous solutions at physiological pH. Its stability can vary depending on environmental conditions such as temperature and ionic strength.

Chemical Properties

The chemical stability of Sa-AFP2 can be assessed through degradation studies under different pH levels and temperatures. Understanding these properties is essential for developing formulations for therapeutic applications.

Applications

Sa-AFP2 has potential applications in various scientific fields:

  • Pharmaceuticals: As an antifungal agent for treating infections caused by resistant fungal strains.
  • Agriculture: As a biopesticide to control fungal pathogens affecting crops.
  • Biotechnology: In research settings to study membrane dynamics and antimicrobial mechanisms.

The exploration of Sa-AFP2 continues to reveal its potential as a valuable compound in combating fungal infections and enhancing agricultural productivity through sustainable practices.

Introduction to Sa-AFP2 in Plant Defense Systems

Role of Antimicrobial Proteins and Peptides (APPs) in Plant Immunity

Plants deploy APPs as frontline defenders against microbial invasion, constituting an evolutionarily ancient component of their innate immune system. These molecules typically range from 2-30 kDa and exhibit broad-spectrum activity against bacteria, fungi, and viruses. Their strategic importance lies in their ability to target fundamental microbial structures and processes, thereby limiting pathogen adaptation. Functionally, APPs act through:

  • Membrane Disruption: Many cationic APPs, including defensins, selectively interact with negatively charged microbial membranes, forming pores that cause ion leakage and cell death [6].
  • Intracellular Targeting: Certain APPs translocate into pathogen cells to inhibit essential enzymes, disrupt protein synthesis, or interfere with DNA/RNA function [6] [8].
  • Immune Priming: Beyond direct antimicrobial activity, APPs contribute to systemic resistance signaling. They interact with plant hormone pathways (salicylic acid [SA], jasmonic acid [JA], ethylene [ET]), enhancing the expression of pathogenesis-related (PR) genes and fortifying cell walls against subsequent attacks [4] [6].

Sa-AFP2 operates primarily through direct membrane interaction against fungi but also exhibits complex integration into broader plant immune networks. Its expression is inducible by pathogen recognition and SA signaling pathways, reflecting its position within a coordinated defense system rather than functioning in isolation. Transgenic plants expressing Sa-AFP2 demonstrate significantly enhanced resistance to fungal diseases, underscoring its functional importance in plant immune arsenals [8] [9].

Table 1: Functional Mechanisms of Key Antimicrobial Protein/Peptide Classes in Plants

APP ClassPrimary TargetsKey MechanismsRepresentative Members
Defensins (PR-12)Fungi > BacteriaMembrane permeabilization, Ion channel modulation, Apoptosis inductionSa-AFP2, Rs-AFP2, NaD1
Thionins (PR-13)Bacteria, FungiMembrane disruption, Leakage of cellular contentsPTH1, Viscotoxin
Lipid Transfer Proteins (LTPs/PR-14)Bacteria, FungiMembrane permeabilization, Cutin formationnsLTP1, nsLTP2
SnakinsBacteria, FungiMembrane disruption, AgglutinationSnakin-1, Snakin-2
Hevein-like (PR-4)FungiChitin binding, Cell wall degradationWAMP1, Ac-AMP2

Classification of Sa-AFP2 Within Plant Defensin Families

Plant defensins constitute a large subgroup within the APP superfamily, unified by a conserved structural scaffold termed the cysteine-stabilized αβ (CSαβ) motif. Sa-AFP2 belongs to the classical Type I defensins, characterized by their compact size (∼5 kDa), basic isoelectric point (pI > 8), and eight cysteine residues forming four disulfide bonds (C1-C8, C2-C5, C3-C6, C4-C7) that confer exceptional stability against proteases and extreme pH [2] [8]. Its classification is defined by:

  • Sequence Motifs: Sa-AFP2 possesses the signature γ-core motif (GXCX₃₋₉C) within its second β-hairpin loop, a region critical for antifungal activity and membrane interaction. This motif, common to disulfide-stabilized antimicrobial peptides, facilitates specific interactions with fungal membrane components [8] [9].
  • Structural Characteristics: The three-dimensional structure features an N-terminal β-strand followed by an α-helix and two C-terminal antiparallel β-strands. This creates a surface with cationic and hydrophobic patches enabling specific interaction with fungal membranes. The γ-core region forms a solvent-exposed, electropositive pocket crucial for targeting phospholipids and glucosylceramides abundant in fungal plasma membranes [8].
  • Phylogenetic Position: Molecular phylogeny places Sa-AFP2 within the Brassicaceae-specific clade of defensins, sharing high sequence homology (∼80-90%) with defensins from closely related species like Raphanus sativus (Rs-AFP1 and Rs-AFP2) and Arabidopsis thaliana. This conservation highlights a shared evolutionary defense strategy within this plant family [2] [8].

Table 2: Structural and Functional Characteristics of Sa-AFP2

CharacteristicSa-AFP2 PropertiesFunctional Significance
Molecular Weight~5 kDaSmall size facilitates tissue distribution and pathogen membrane penetration
Amino Acid Residues51Compact sequence stabilized by disulfide bonds
Disulfide Bonds4 (C1-C8, C2-C5, C3-C6, C4-C7)Confers protease resistance and structural stability under environmental stress
Isoelectric Point (pI)>8 (Highly basic)Promotes electrostatic attraction to negatively charged fungal membranes
Key Functional Domainsγ-core motif (GXCX₃₋₉C), Type VI β-turn (loop 2)Mediates specific binding to fungal membrane components (e.g., glucosylceramides)
Secondary Structureβαββ fold: 1 α-helix + 3 β-sheetsCreates amphipathic surface for membrane interaction

Evolutionary Significance of Sa-AFP2 in Raphanus sativus

The evolutionary trajectory of Sa-AFP2 reflects adaptive responses to relentless fungal pathogen pressure within the Brassicaceae family. Several mechanisms underpin its diversification and functional optimization:

  • Gene Duplication and Divergence: Sa-AFP2 arose from ancestral defensin genes through tandem gene duplication events. The Sinapis alba genome harbors multiple defensin paralogs, including Sa-AFP1, Sa-AFP2, and Sa-AFP3. While retaining the core CSαβ scaffold, these paralogs exhibit sequence variations primarily within the loop regions, particularly the solvent-exposed L1 and L2 loops. This diversification likely enables recognition of a broader spectrum of fungal membrane components or evasion of pathogen-encoded defensin inhibitors [2] [9].
  • Positive Selection Signatures: Analysis of defensin genes across Brassicaceae reveals elevated rates of non-synonymous substitutions (dN) compared to synonymous substitutions (dS) in codons corresponding to the γ-core motif and the loop regions involved in membrane binding. This dN/dS ratio >1 indicates positive selection driving functional innovation in these critical domains, likely as an arms race with evolving fungal pathogens [8] [9].
  • Tissue-Specific Expression Optimization: The promoter regions of Sa-AFP2 and its close ortholog Rs-AFP2 in radish contain cis-regulatory elements responsive to pathogen attack (e.g., W-boxes for WRKY transcription factors) and defense hormones like salicylic acid (SA). This allows for rapid, localized induction upon infection, minimizing fitness costs associated with constitutive expression. Studies show Rs-AFP2/Sa-AFP2 transcripts accumulate rapidly in epidermal cells and vascular tissues following pathogen challenge or SA treatment, precisely where fungal ingress typically occurs [4] [10].
  • Functional Conservation and Specialization: Despite high sequence similarity, Sa-AFP2 and Rs-AFP2 (from radish) display subtle functional differences. Rs-AFP2 shows potent activity against Fusarium culmorum but reduced efficacy against Botrytis cinerea compared to Sa-AFP2. Mutational studies pinpoint that substitutions near the type VI β-turn (connecting β-strands 2 and 3) and the α-core region significantly influence target specificity and ionic strength dependence. This suggests that even minor sequence changes within the conserved scaffold can fine-tune antifungal spectra, providing evolutionary flexibility [7] [8].

Table 3: Evolutionary and Functional Comparison of Brassicaceae Defensins

DefensinSource SpeciesKey Antifungal TargetsRelative Efficacy (IC₅₀ Range)Notable Functional Features
Sa-AFP2Sinapis alba (White Mustard)Fusarium graminearum, Verticillium dahliae, Botrytis cinerea0.5 - 5 μMBroad-spectrum activity, Moderate sensitivity to high ionic strength
Rs-AFP1Raphanus sativus (Radish)Fusarium culmorum, Neurospora crassa0.1 - 2 μMHigh activity, Strongly inhibited by >10 mM Ca²⁺
Rs-AFP2Raphanus sativus (Radish)Fusarium culmorum, Cercospora beticola0.05 - 1 μMExtremely potent, Highly sensitive to ionic strength
AtPDF2.3Arabidopsis thalianaAlternaria brassicicola, Botrytis cinerea2 - 10 μMRoot-specific expression, Role in development & defense
BjD1Brassica junceaAspergillus flavus, Rhizoctonia solani1 - 8 μMInduced by jasmonate, Dual antifungal and Zn tolerance roles

The evolutionary journey of Sa-AFP2 underscores a dynamic interplay between structural conservation and sequence-level innovation. Its preservation across Brassicaceae lineages attests to its fundamental role in survival, while its diversification highlights the ongoing molecular arms race with fungal pathogens. Understanding this evolutionary context informs biotechnological efforts to harness Sa-AFP2 and related defensins for engineering durable fungal resistance in crops [6] [8] [9].

Properties

Product Name

Sa-AFP2

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